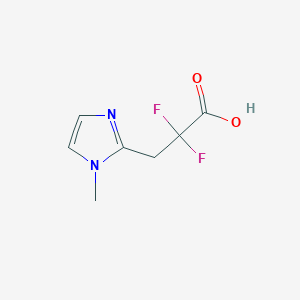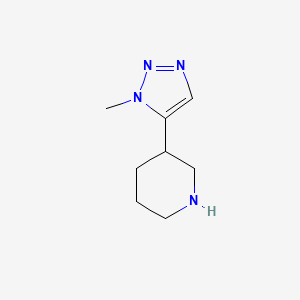
3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine: is a heterocyclic compound that features both a piperidine ring and a 1,2,3-triazole ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and bioactivity, while the piperidine ring is a common structural motif in many pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine typically involves a multi-step process:
Formation of the Triazole Ring:
Attachment to Piperidine: The triazole ring is then attached to a piperidine moiety through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the piperidine ring can yield piperidine derivatives with varying degrees of saturation .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential bioactivity. The triazole ring is known for its antimicrobial and antifungal properties, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent .
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it disrupts essential biological processes in pathogens and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)piperidine
- 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)piperidine
- 3-(1-Benzyl-1H-1,2,3-triazol-5-yl)piperidine
Uniqueness
What sets 3-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine apart from similar compounds is its specific substitution pattern on the triazole ring. This unique structure can lead to different reactivity and bioactivity profiles, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H14N4 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-(3-methyltriazol-4-yl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-3-2-4-9-5-7/h6-7,9H,2-5H2,1H3 |
Clave InChI |
WWHAHUWZXRCOPR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C2CCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


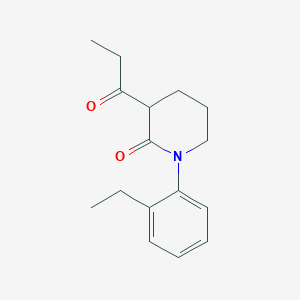
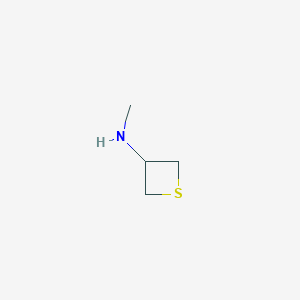
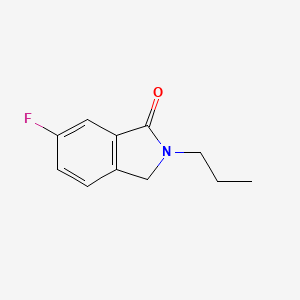
![2-[(3-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13198493.png)
![4-{[(Propan-2-yl)amino]methyl}thiophene-2-carbonitrile](/img/structure/B13198497.png)

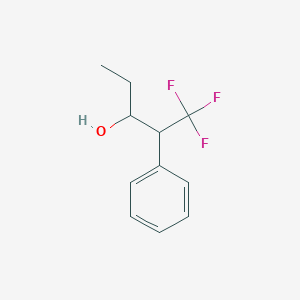

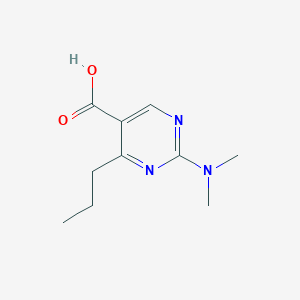
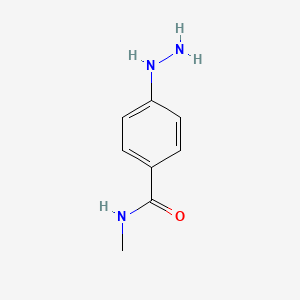
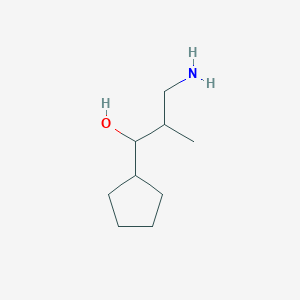
![3-[(Benzyloxy)methyl]-3-(bromomethyl)-2-methyloxolane](/img/structure/B13198535.png)
![[2-(1,1-Difluoroethyl)pyridin-4-yl]methanol](/img/structure/B13198539.png)
